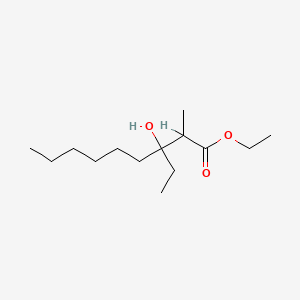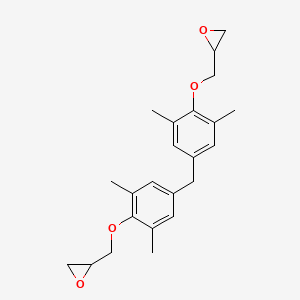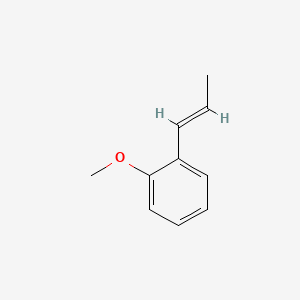
4-benzylphenolate;triphenyl(propyl)phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzylphenolate;triphenyl(propyl)phosphanium is an organophosphorus compound that features a benzyl group attached to a phenolate ion and a triphenylphosphonium cation with a propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzylphenolate;triphenyl(propyl)phosphanium typically involves the reaction of triphenylphosphine with a benzyl halide under basic conditions to form the phosphonium salt. The phenolate ion is then introduced through a nucleophilic substitution reaction. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzylphenolate;triphenyl(propyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phenolate ion acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzyl alcohol or benzaldehyde.
Reduction: Formation of benzylamine or benzyl alcohol.
Substitution: Formation of various substituted phenolates depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-Benzylphenolate;triphenyl(propyl)phosphanium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 4-benzylphenolate;triphenyl(propyl)phosphanium involves its interaction with molecular targets through its phosphonium cation and phenolate anion. The phosphonium cation can engage in ionic interactions with negatively charged species, while the phenolate anion can participate in nucleophilic attacks on electrophilic centers. These interactions can modulate various biochemical pathways and processes, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzyltriphenylphosphonium chloride: Similar structure but lacks the phenolate ion.
Triphenyl(propyl)phosphonium bromide: Similar phosphonium cation but different counterion.
Triphenylphosphine oxide: Contains a phosphine oxide group instead of a phosphonium cation.
Uniqueness
4-Benzylphenolate;triphenyl(propyl)phosphanium is unique due to the presence of both a benzyl group and a phenolate ion, which confer distinct chemical reactivity and potential applications. Its dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.
Propiedades
Número CAS |
93839-46-4 |
|---|---|
Fórmula molecular |
C34H33OP |
Peso molecular |
488.6 g/mol |
Nombre IUPAC |
4-benzylphenolate;triphenyl(propyl)phosphanium |
InChI |
InChI=1S/C21H22P.C13H12O/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h3-17H,2,18H2,1H3;1-9,14H,10H2/q+1;/p-1 |
Clave InChI |
OLHGFHQTIYHWAR-UHFFFAOYSA-M |
SMILES canónico |
CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)CC2=CC=C(C=C2)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


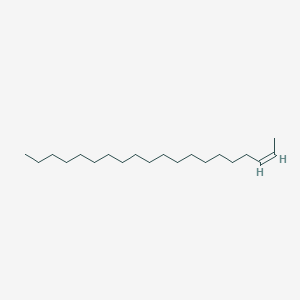
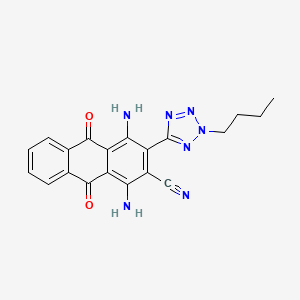
![sodium;(E)-2-chloro-N-[3-(2-chloroethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-yl]ethanimine;2-sulfanylethanesulfonate](/img/structure/B12665644.png)
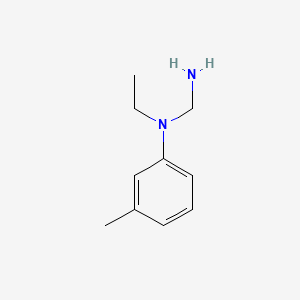
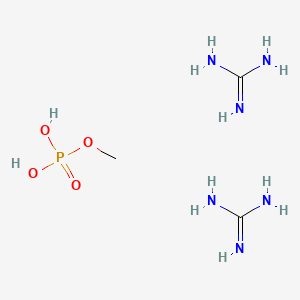
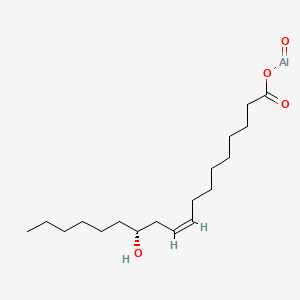
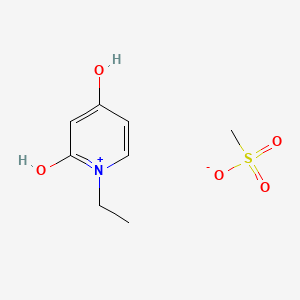
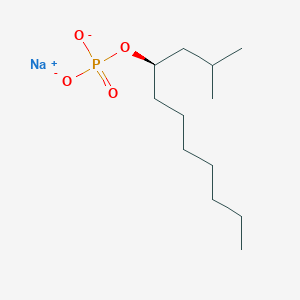
![1-[4-(1-Methyl-1-phenylethyl)phenoxy]dodecan-2-OL](/img/structure/B12665667.png)
